A Technical Guide to 2-Amino-5-methylthiophene-3-carboxylic Acid: Properties, Synthesis, and Applications
A Technical Guide to 2-Amino-5-methylthiophene-3-carboxylic Acid: Properties, Synthesis, and Applications
Introduction: The Thiophene Scaffold in Modern Chemistry
2-Amino-5-methylthiophene-3-carboxylic acid (CAS No: 41940-47-0) is a heterocyclic compound built upon a thiophene core.[1][2] The 2-aminothiophene motif is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3] This versatility makes its derivatives recurring components in the development of novel therapeutic agents. The strategic placement of an amino group, a carboxylic acid, and a methyl group provides a rich chemical handle for synthetic diversification, enabling the exploration of a vast chemical space.
This guide provides an in-depth examination of the core chemical properties, synthesis, reactivity, and applications of 2-Amino-5-methylthiophene-3-carboxylic acid, tailored for researchers and professionals in drug discovery and chemical development. We will explore not just the "what" but the "why," offering insights into the causality behind synthetic choices and the compound's utility as a foundational building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is foundational to its application in research and development.
Core Chemical Properties
The key physicochemical parameters for 2-Amino-5-methylthiophene-3-carboxylic acid are summarized below. These values are critical for reaction planning, purification, and formulation.
| Property | Value | Reference |
| CAS Number | 41940-47-0 | [1][2][4] |
| Molecular Formula | C₆H₇NO₂S | [1][2] |
| Molecular Weight | 157.19 g/mol | [1][2] |
| Boiling Point | 331.6 °C at 760 mmHg | [1] |
| Flash Point | 154.3 °C | [1] |
| Density | 1.43 g/cm³ | [1] |
| Refractive Index | 1.66 | [1] |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl group (CH₃) protons around 2.4 ppm, a broad singlet for the amino (NH₂) protons which may vary in chemical shift depending on solvent and concentration, a singlet for the thiophene ring proton (C4-H), and a very broad singlet at high delta values (>10 ppm) for the carboxylic acid (COOH) proton.
-
¹³C NMR: The carbon spectrum will feature six distinct signals corresponding to the methyl carbon, the four carbons of the thiophene ring (two quaternary, two with attached protons), and the carbonyl carbon of the carboxylic acid, which will be the most downfield signal.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching bands for the primary amine around 3300-3500 cm⁻¹, a broad O-H stretch from the carboxylic acid overlapping with C-H stretches around 2500-3300 cm⁻¹, and a sharp, strong carbonyl (C=O) stretch around 1680-1710 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at m/z = 157. Subsequent fragmentation would likely involve the loss of H₂O, CO, and COOH moieties.
Synthesis and Mechanism
The construction of the 2-aminothiophene core is most efficiently achieved through the Gewald Aminothiophene Synthesis, a powerful multi-component reaction.[3][5]
The Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a basic catalyst (typically a secondary amine like morpholine or diethylamine).[3] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.
Caption: Generalized mechanism of the Gewald Aminothiophene Synthesis.
Protocol: Synthesis of Methyl 2-Amino-5-methylthiophene-3-carboxylate (Precursor)
The direct synthesis of the carboxylic acid via the Gewald reaction can be challenging. A more robust and higher-yielding approach involves synthesizing the corresponding methyl ester, which can then be easily hydrolyzed. This protocol is adapted from established procedures.[6]
Rationale: Using propionaldehyde provides the three-carbon backbone that becomes the C4, C5, and methyl group of the thiophene. Methyl cyanoacetate provides the remaining atoms for the ring and the functional groups at C2 and C3. Morpholine acts as a basic catalyst, facilitating the initial condensation and subsequent steps.
Step-by-Step Methodology:
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add elemental sulfur (3.2 g, 0.1 mol) to N,N-dimethylformamide (DMF, 50 mL).
-
Reagent Addition: To the stirred suspension, add methyl cyanoacetate (9.9 g, 0.1 mol) followed by morpholine (8.7 g, 0.1 mol). The mixture will typically turn dark.
-
Aldehyde Addition: Add propionaldehyde (5.8 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 40 °C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 50 °C and stir for 3-4 hours, monitoring by TLC until the starting materials are consumed.
-
Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Filter the crude product, wash thoroughly with water to remove residual DMF and morpholine, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from methanol or ethanol to yield pure methyl 2-amino-5-methylthiophene-3-carboxylate as a yellowish solid.
Protocol: Hydrolysis to 2-Amino-5-methylthiophene-3-carboxylic Acid
Rationale: Basic hydrolysis (saponification) is a standard and effective method for converting an ester to a carboxylic acid. Sodium hydroxide is a common and cost-effective base for this transformation.
Step-by-Step Methodology:
-
Setup: Dissolve the methyl ester (0.1 mol) in methanol (100 mL) in a round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL).
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours, or until TLC indicates the complete disappearance of the starting ester.
-
Workup: Cool the reaction mixture and reduce the volume under vacuum to remove most of the methanol.
-
Acidification: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Slowly acidify with 2M hydrochloric acid until the pH is approximately 3-4. A precipitate will form.
-
Isolation: Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum to yield the final 2-Amino-5-methylthiophene-3-carboxylic acid.
Caption: Two-step synthesis workflow to the target compound.
Chemical Reactivity and Derivatization
The synthetic utility of 2-Amino-5-methylthiophene-3-carboxylic acid stems from the distinct reactivity of its three functional groups, allowing for selective modifications.
-
Amino Group (C2): As a nucleophile, the amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with aldehydes and ketones to form Schiff bases, and can be alkylated.
-
Carboxylic Acid Group (C3): This group can be converted into a variety of derivatives. Esterification (e.g., with alcohols under acidic conditions) and amide bond formation (using coupling reagents like EDC/HOBt) are the most common and vital transformations for creating libraries of bioactive compounds.
-
Thiophene Ring (C4): The thiophene ring is aromatic and electron-rich due to the powerful electron-donating effect of the amino group. This makes the C4 position susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions, although reaction conditions must be carefully controlled to avoid decomposition.
Caption: Key reactive pathways of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiophene scaffold is a cornerstone in the synthesis of biologically active molecules.
Role as a Privileged Scaffold
The rigid, planar structure of the thiophene ring, combined with the hydrogen bond donor/acceptor capabilities of the amino and carboxyl groups, allows molecules derived from this scaffold to fit into a wide variety of biological binding pockets. This structural motif has been associated with a broad range of activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[3]
Cytostatic and Anticancer Potential
Of particular interest is the demonstrated potential of 2-aminothiophene-3-carboxylic acid derivatives as selective cytostatic agents. A study published in Investigational New Drugs revealed that certain ester derivatives of this scaffold exhibit unusual and potent selectivity against specific cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma.[7] These compounds were found to be 20- to 50-fold more potent against these sensitive cell lines than against other tumor cells or non-tumorigenic cells.[7] The mechanism of action was linked to the suppression of protein synthesis and the induction of apoptosis, with an observed accumulation of prostate cancer cells in the G1 phase of the cell cycle.[7] This highlights the immense potential for this core structure in developing next-generation, tumor-selective chemotherapeutics.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific MSDS for the title compound is not widely available, data from closely related nitriles and esters provides a strong basis for safe handling protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a laboratory coat.[8]
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, a laboratory fume hood is required.[8] Eyewash stations and safety showers should be readily accessible.[9]
-
Handling Practices: Avoid inhalation of dust and prevent contact with skin and eyes.[10] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed when not in use.[8][11]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
-
Conclusion
2-Amino-5-methylthiophene-3-carboxylic acid is more than just a chemical reagent; it is a versatile and powerful platform for innovation in medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with its rich derivatization potential, makes it an invaluable tool for researchers. The proven biological activities of its derivatives, particularly their selective cytostatic effects, underscore the continued importance of this privileged scaffold in the ongoing search for novel and effective therapeutics.
References
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-AMINO-5-METHYL-3-THIOPHENECARBONITRILE. Retrieved from [Link]
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Molbase. (n.d.). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER 4815-32-1 wiki. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]
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Andrei, G., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2-Amino-5-methyl-3-thiophenecarboxylic acid. Retrieved from [Link]
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